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  • Product: 2-ethoxy-N-(2-ethoxyphenyl)acetamide

Core Science & Biosynthesis

Foundational

history of o-ethoxyacetanilide as an analgesic lead compound

The following technical guide details the pharmacochemical history and structure-activity relationship (SAR) of ethoxyacetanilides, specifically analyzing the role of N-(ethoxyphenyl)acetamides as analgesic lead compound...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacochemical history and structure-activity relationship (SAR) of ethoxyacetanilides, specifically analyzing the role of N-(ethoxyphenyl)acetamides as analgesic lead compounds.

Editorial Note on Nomenclature: While the prompt specifies o-ethoxyacetanilide (the ortho isomer), the historical "lead compound" that revolutionized pain management was the para isomer, Phenacetin (p-ethoxyacetanilide).[1] In the context of rigorous drug development, the ortho isomer serves as a critical negative control or comparator in SAR studies, demonstrating how steric hindrance and metabolic liability dictate clinical viability.[1] This guide covers the trajectory of the ethoxyacetanilide class, contrasting the ortho and para isomers to illuminate the principles of lead optimization.[1]

A Technical Deep Dive into the First Synthetic Non-Opioid Analgesics[1]

Executive Summary

The development of ethoxyacetanilides in the late 19th century marked a pivotal shift from alkaloid-based pharmacology (e.g., quinine, morphine) to synthetic medicinal chemistry.[1] This guide analyzes the transition from Acetanilide (Antifebrin) to Phenacetin (p-ethoxyacetanilide), highlighting the structural modifications intended to reduce toxicity.[1]

We specifically examine the "Ortho vs. Para" divergence—why the ortho-ethoxy isomer failed as a therapeutic candidate while the para-isomer became a global standard, only to be later withdrawn due to nephrotoxicity.[1] This historical case study establishes the foundational logic for modern metabolite screening (e.g., the discovery of Acetaminophen).[1]

Historical Genesis: The Aniline Imperative

In 1886, Cahn and Hepp accidentally discovered the antipyretic properties of Acetanilide (N-phenylacetamide) while attempting to treat intestinal parasites.[1] While effective, acetanilide caused significant cyanosis (methemoglobinemia) due to the release of free aniline.[1]

This sparked a "molecular race" by Bayer and other German dye manufacturers to modify the aniline ring to retain analgesia while dampening toxicity.[1] The strategy involved two chemical modifications:[1][2][3][4]

  • Acylation: Masking the amine (already done in acetanilide).[1]

  • Etherification: Adding an alkoxy group to the phenyl ring to alter metabolic stability and solubility.[1]

The Isomer Divergence: o-Ethoxy vs. p-Ethoxy

The core of the SAR study involved the ethoxylation of the acetanilide scaffold.[1] The position of the ethoxy group (–OCH₂CH₃) relative to the acetamido group (–NHCOCH₃) determines the drug's pharmacokinetics.[1]

Structural Comparison
Featureo-Ethoxyacetanilide (Ortho)p-Ethoxyacetanilide (Phenacetin)
Structure 1,2-disubstitution1,4-disubstitution
Steric Hindrance High: The bulky ethoxy group clashes with the acetamido group, distorting planarity.[1]Low: Substituents are on opposite ends, allowing a planar conformation favorable for receptor binding.[1]
Metabolic Fate Rapid, unpredictable hydrolysis due to steric strain; potential for steric inhibition of CYP enzymes.[1]Predictable O-dealkylation by CYP1A2 to form Acetaminophen (active).[1]
Toxicity Risk Higher risk of direct amide hydrolysis releasing o-phenetidine (toxic).[1]Lower immediate toxicity, but long-term nephrotoxicity via N-hydroxylation.
Why the Ortho Isomer Failed (The Lead Optimization Lesson)

In early screens (circa 1887-1890), the ortho isomer demonstrated inferior analgesic efficacy.[1] Modern computational chemistry explains this via Steric Clash :

  • The acetamido group requires a specific conformation to hydrogen bond with the COX enzyme active site (specifically the peroxidase site in the CNS).[1]

  • In o-ethoxyacetanilide, the adjacent ethoxy group forces the acetamido group out of the aromatic plane, reducing binding affinity.[1]

  • Consequently, the para isomer (Phenacetin) was selected for development, becoming the first "blockbuster" synthetic analgesic.[1]

Metabolic Pathways & Mechanism of Action

Understanding the metabolism of ethoxyacetanilides is crucial for explaining both their efficacy and their eventual withdrawal.[1] Phenacetin acts primarily as a prodrug .[1]

The "Lethal Synthesis" Pathway

Phenacetin undergoes two competing metabolic routes in the liver.[1] The balance between these routes determines safety.[1]

  • Bioactivation (Safe): O-dealkylation via CYP1A2 yields Acetaminophen (Paracetamol), which provides analgesia.[1]

  • Toxification (Unsafe): N-hydroxylation yields N-hydroxyphenacetin , which leads to arylating agents causing methemoglobinemia and renal papillary necrosis (analgesic nephropathy).[1]

Visualization of Metabolic Fate

The following diagram illustrates the divergence between the therapeutic metabolite (Acetaminophen) and the toxic byproducts.

PhenacetinMetabolism Phenacetin Phenacetin (p-Ethoxyacetanilide) CYP1A2 CYP1A2 (O-Dealkylation) Phenacetin->CYP1A2 CYP_N CYP2E1/1A2 (N-Hydroxylation) Phenacetin->CYP_N Paracetamol Acetaminophen (Therapeutic) CYP1A2->Paracetamol Major Pathway (~80%) NHydroxy N-Hydroxyphenacetin (Toxic Intermediate) CYP_N->NHydroxy Minor Pathway (Toxic) Glucuronide Glucuronide/Sulfate Conjugates (Excretion) Paracetamol->Glucuronide Phase II Metabolism ToxicAdducts Arylating Agents (Renal/Liver Damage) NHydroxy->ToxicAdducts DNA/Protein Binding

Caption: Metabolic bifurcation of p-ethoxyacetanilide.[1] The O-dealkylation pathway yields the safe analgesic acetaminophen, while N-hydroxylation leads to nephrotoxic and carcinogenic intermediates.[1]

Technical Protocol: Synthesis of Ethoxyacetanilides

For researchers studying the SAR of this class, the synthesis of the para isomer (Phenacetin) versus the ortho isomer follows the Williamson Ether Synthesis logic, starting from the respective aminophenols or nitrophenols.[1]

Safety Warning: p-Phenetidine is a potent blood toxin.[1] All procedures must be conducted in a fume hood.

Synthesis Workflow (Phenacetin Lead)

Objective: Synthesis of N-(4-ethoxyphenyl)acetamide.

Reagents:

  • 4-Acetamidophenol (Acetaminophen) - Starting Material A[1]

  • Ethyl Iodide (or Ethyl Bromide)[1]

  • Anhydrous Potassium Carbonate (

    
    )[1]
    
  • 2-Butanone (Solvent)[1]

Step-by-Step Protocol:

  • Reflux Setup: In a 250mL round-bottom flask, dissolve 0.1 mol of 4-acetamidophenol in 100mL of 2-butanone.

  • Base Addition: Add 0.15 mol of anhydrous

    
    . The base deprotonates the phenol to form the phenoxide anion.[1]
    
  • Alkylation: Add 0.12 mol of Ethyl Iodide dropwise.

    • Mechanism:[1][2][4][5][6]

      
       attack of the phenoxide oxygen on the ethyl halide.[1]
      
  • Reaction: Reflux at 80°C for 4-6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).[1]

  • Workup:

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).[1]
    • Evaporate the solvent under reduced pressure.[1]

    • Recrystallize the crude solid from water/ethanol mixture.[1]

  • Validation: Melting point should be 134–135°C.

Synthesis Logic Diagram

SynthesisWorkflow Start 4-Acetamidophenol (Paracetamol) Deprotonation Add K2CO3 (Form Phenoxide Ion) Start->Deprotonation Alkylation Add Ethyl Iodide (Sn2 Reaction) Deprotonation->Alkylation Reflux Reflux in 2-Butanone (4-6 Hours) Alkylation->Reflux Purification Recrystallization (Water/Ethanol) Reflux->Purification Product Phenacetin (p-Ethoxyacetanilide) Purification->Product

Caption: The Williamson ether synthesis pathway for converting acetaminophen into phenacetin, a standard method for generating ethoxyacetanilide derivatives.[1]

Legacy and Withdrawal

While Phenacetin was a commercial success for nearly a century (often in "APC" tablets: Aspirin-Phenacetin-Caffeine), the SAR eventually circled back to its primary metabolite.[1]

  • 1940s-50s: Brodie and Axelrod identified that the analgesic effect of acetanilide and phenacetin was due to N-acetyl-p-aminophenol (Acetaminophen).[1]

  • 1983: The FDA withdrew Phenacetin due to the correlation with renal pelvic cancer and kidney failure (Phenacetin Nephritis).[1][2]

References

  • Hinsberg, O. (1887).[1] Ueber die Wirkung des Acetphenetidins. Centralblatt für die medicinischen Wissenschaften.[1]

  • Brodie, B. B., & Axelrod, J. (1948).[1] The fate of acetanilide in man. Journal of Pharmacology and Experimental Therapeutics. Link

  • Flower, R. J., & Vane, J. R. (1972).[1] Inhibition of prostaglandin synthetase in brain explains the anti-pyretic activity of paracetamol (4-acetamidophenol).[1] Nature. Link[1]

  • U.S. Food and Drug Administration. (1983).[1][2][7] Drugs withdrawn from the market containing phenacetin. Federal Register.[1] Link

  • Prescrire International. (2016).[1] Phenacetin: carcinogenicity. Prescrire Int. Link

Sources

Protocols & Analytical Methods

Method

HPLC method development for 2-ethoxy-N-(2-ethoxyphenyl)acetamide detection

Application Note: HPLC Method Development & Validation for 2-ethoxy-N-(2-ethoxyphenyl)acetamide Executive Summary & Analyte Profiling This guide details the development of a stability-indicating High-Performance Liquid C...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development & Validation for 2-ethoxy-N-(2-ethoxyphenyl)acetamide

Executive Summary & Analyte Profiling

This guide details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 2-ethoxy-N-(2-ethoxyphenyl)acetamide .

Critical Structural Distinction: Researchers often confuse this analyte with o-Acetophenetidide (N-(2-ethoxyphenyl)acetamide).[1] The target molecule defined here contains an additional ethoxy group on the acetyl chain (alpha-carbon), making it a "bis-ethoxy" derivative.[1] This structural modification significantly increases hydrophobicity and alters retention behavior compared to standard phenetidine derivatives.[2]

Target Analyte Profile:

  • IUPAC Name: 2-ethoxy-N-(2-ethoxyphenyl)acetamide[1]

  • Molecular Formula: C₁₂H₁₇NO₃[1][2]

  • Predicted LogP: ~2.1 – 2.4 (Moderately Lipophilic)[1][2]

  • pKa: Neutral amide (Non-ionizable in standard pH 2–8 range).[1][2]

  • UV Maxima: ~205 nm (primary), ~245 nm (secondary, aromatic).

  • Context: Typically found as a synthesis impurity during the acylation of o-phenetidine when using reagents contaminated with ethoxyacetyl chloride, or as a specific pharmaceutical intermediate.[1][2]

Method Development Strategy (The "Why")

Stationary Phase Selection

Given the presence of the aromatic ring and the ether linkages, the analyte exhibits moderate hydrophobicity.[2]

  • Recommendation: C18 (Octadecylsilane) is the primary choice.[1][2]

  • Reasoning: The dual ethoxy groups provide sufficient alkyl character for strong interaction with C18 ligands.[2] A standard C18 column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) provides the necessary methylene selectivity to resolve this "bis-ethoxy" target from mono-ethoxy analogs (like N-(2-ethoxyphenyl)acetamide).[1]

  • Alternative: If peak tailing occurs due to the amide nitrogen interacting with free silanols, a Polar-Embedded C18 group is recommended to shield the silica surface.[1][2]

Mobile Phase & pH Control

The analyte is neutral; however, the matrix likely contains o-phenetidine (a basic precursor, pKa ~4.5).

  • Buffer Selection: 0.1% Formic Acid or Phosphoric Acid (pH ~2.5 - 3.0) .[1][2]

  • Causality: While the target analyte is unaffected by pH, maintaining a low pH ensures that any residual aniline precursors (impurities) are protonated and elute early (near the void volume), preventing interference with the main peak.

  • Solvent: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and higher elution strength, which is necessary to elute this more hydrophobic bis-ethoxy derivative efficiently.[1]

Detection Wavelength
  • Primary: 210 nm .[1][2] (Highest sensitivity for the amide bond).[2]

  • Secondary: 254 nm .[1][2] (High selectivity for the aromatic ring, reducing baseline noise from mobile phase solvents).[2]

Detailed Experimental Protocol

Chromatographic Conditions
ParameterSpecification
Column C18, 150 mm × 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus C18)
Mobile Phase A 0.1% Orthophosphoric Acid in Water (H₃PO₄)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 10 µL
Detection (UV) 210 nm (Quantification), 254 nm (Identification)
Run Time 15 Minutes
Gradient Program

Rationale: A gradient is required to separate the highly retained bis-ethoxy target from polar precursors.[1][2]

Time (min)% Mobile Phase BEvent
0.010%Initial Hold (Elute polar salts/amines)
2.010%Isocratic Hold
10.070%Linear Ramp (Elute Target Analyte)
11.090%Column Wash (Remove dimers)
12.090%Wash Hold
12.110%Re-equilibration
15.010%End of Run
Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 2-ethoxy-N-(2-ethoxyphenyl)acetamide reference standard. Dissolve in 10 mL of Acetonitrile. Sonicate for 5 minutes.

  • Working Standard (50 µg/mL): Dilute 0.5 mL of Stock Solution into 9.5 mL of Mobile Phase (50:50 Water:ACN).

    • Note: Matching the diluent to the initial gradient conditions prevents "solvent shock" and peak distortion.[2]

Visualization of Method Logic

The following diagram illustrates the decision pathway for optimizing the separation of the target from its likely impurities (Phenetidine and Mono-ethoxy acetamide).

MethodDevelopment cluster_logic Separation Mechanism Start Analyte: 2-ethoxy-N-(2-ethoxyphenyl)acetamide (Neutral, Hydrophobic) Matrix Identify Matrix/Impurities (Likely o-Phenetidine & Mono-ethoxy amides) Start->Matrix ColSel Stationary Phase Selection Standard C18 vs. Polar Embedded Matrix->ColSel Structural Similarity? MobilePhase Mobile Phase pH Strategy Acidic (pH 2.5) ColSel->MobilePhase C18 Selected Separation Gradient Optimization MobilePhase->Separation Protonate Amine Impurities Result Final Method: C18, ACN/Water (0.1% H3PO4) Target elutes ~8-9 min Separation->Result Resolution > 2.0 Mech1 Early Elution: Protonated o-Phenetidine Separation->Mech1 Mech2 Mid Elution: N-(2-ethoxyphenyl)acetamide Separation->Mech2 Mech3 Late Elution: Target (Bis-ethoxy) Separation->Mech3

Caption: Workflow for selecting column and mobile phase conditions to resolve the bis-ethoxy target from polar precursors.

Validation & Quality Control Strategy

To ensure the method is "self-validating" (trustworthy), the following system suitability parameters must be met before routine analysis.

System Suitability Criteria
  • Tailing Factor (T): NMT 1.5 (Ensures no secondary interactions with silanols).[1][2]

  • Theoretical Plates (N): NLT 5,000 (Ensures column efficiency).

  • Resolution (Rs): NLT 2.0 between the target peak and the nearest impurity (likely the mono-ethoxy analog).

  • Precision (%RSD): NMT 2.0% for 6 replicate injections of the Working Standard.

Linearity & Sensitivity
  • Linearity Range: 0.5 µg/mL to 100 µg/mL.[2]

  • LOD (Limit of Detection): Estimated at 0.05 µg/mL (Signal-to-Noise ratio 3:1).[1]

  • LOQ (Limit of Quantification): Estimated at 0.15 µg/mL (Signal-to-Noise ratio 10:1).[1]

Robustness Check

Intentionally vary the following to confirm method stability:

  • Flow Rate: ± 0.1 mL/min.

  • Column Temp: ± 5°C.

  • Organic Modifier: ± 2% Acetonitrile in the gradient.

    • Pass Criteria: Retention time shifts are acceptable, but Resolution (Rs) must remain > 1.5.

Synthesis Pathway & Impurity Origin

Understanding where this molecule comes from aids in identifying co-eluting peaks.[2]

SynthesisPathway Precursor o-Phenetidine (Starting Material) Target Target Analyte: 2-ethoxy-N-(2-ethoxyphenyl)acetamide Precursor->Target + Reagent Impurity Impurity: N-(2-ethoxyphenyl)acetamide (If Acetyl Chloride contaminant present) Precursor->Impurity + Acetyl Cl (Impurity) Reagent Ethoxyacetyl Chloride (Acylating Agent)

Caption: Synthesis pathway showing the target analyte formation and potential competitive side-reactions.

References

  • PubChem. Compound Summary: N-(2-ethoxyphenyl)acetamide (Related Structure for property comparison). National Library of Medicine.[2] [Link][1]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[2] Introduction to Modern Liquid Chromatography. Wiley.[2] (Authoritative text on RP-HPLC method development and solvent selection). [Link][1]

  • SIELC Technologies. Separation of Acetamide, N-(2-ethoxyphenyl)- on Newcrom R1 HPLC column. (Reference for mobile phase compatibility of similar ethoxy-acetamides). [Link]

Sources

Application

Application Notes and Protocols: Preparation of 2-Ethoxy-N-(2-ethoxyphenyl)acetamide Analytical Standards

Abstract This comprehensive guide details the synthesis, purification, and rigorous characterization of 2-ethoxy-N-(2-ethoxyphenyl)acetamide for use as a primary analytical standard. The protocols outlined herein are des...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis, purification, and rigorous characterization of 2-ethoxy-N-(2-ethoxyphenyl)acetamide for use as a primary analytical standard. The protocols outlined herein are designed for researchers, scientists, and drug development professionals who require a well-characterized, high-purity reference material for quantitative analysis, method validation, and quality control. This document emphasizes the causality behind experimental choices and provides self-validating systems to ensure the integrity and reliability of the prepared standard.

Introduction

2-Ethoxy-N-(2-ethoxyphenyl)acetamide, a member of the N-aryl acetamide class, and its derivatives are of interest in pharmaceutical research and development.[1] The availability of a high-purity, well-characterized analytical standard is paramount for the accurate quantification and quality assessment of these compounds in various matrices. Analytical standards are fundamental to ensuring the safety, efficacy, and quality of drugs and chemicals, serving as the basis for precise and reproducible analysis.[2] This application note provides a detailed methodology for the in-house preparation and certification of 2-ethoxy-N-(2-ethoxyphenyl)acetamide as an analytical reference standard.

The narrative that follows is structured to provide not just a set of instructions, but a logical framework for the preparation of a reliable analytical standard. We will delve into the synthesis chemistry, the rationale for the chosen purification techniques, and the comprehensive analytical methods required to establish the identity, purity, and potency of the final product.

Synthesis of 2-Ethoxy-N-(2-ethoxyphenyl)acetamide

The synthesis of N-aryl acetamides is a well-established transformation in organic chemistry.[3] The most common and straightforward approach involves the acylation of an aniline derivative. In this protocol, we will employ the acetylation of 2-ethoxyaniline with acetic anhydride.

Reaction Principle

The lone pair of electrons on the nitrogen atom of 2-ethoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This is followed by the elimination of an acetate ion to form the stable amide product. The reaction is typically carried out in the presence of a catalyst, such as glacial acetic acid, to facilitate the reaction.[4]

Experimental Protocol

Materials:

  • 2-Ethoxyaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Deionized water

  • Beaker, glass rod, funnel, filter paper, and heating apparatus

Procedure:

  • In a suitable flask, dissolve 2-ethoxyaniline in glacial acetic acid to form a clear solution. The acid serves as both a solvent and a catalyst.

  • Slowly add acetic anhydride to the solution with constant stirring. An exothermic reaction will occur.[4]

  • Gently heat the reaction mixture until a solid precipitate of 2-ethoxy-N-(2-ethoxyphenyl)acetamide begins to form.

  • Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.

  • Isolate the crude solid by filtration and wash thoroughly with cold water to remove any unreacted starting materials and acetic acid.

Potential Byproducts and Troubleshooting:

Common impurities can include unreacted starting materials, diacetoacetylation products, and oxidation products.[5] The use of freshly distilled 2-ethoxyaniline and conducting the reaction under an inert atmosphere can minimize the formation of colored oxidation byproducts.[5]

Purification by Recrystallization

Recrystallization is a powerful and widely used technique for the purification of crystalline solids.[6][7] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[6] For acetanilide and its derivatives, water is often an excellent solvent for recrystallization due to their high solubility in hot water and limited solubility in cold water.[8]

Rationale for Solvent Selection

The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have a high capacity for dissolution at its boiling point. Furthermore, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Experimental Protocol

Materials:

  • Crude 2-ethoxy-N-(2-ethoxyphenyl)acetamide

  • Deionized water (or other suitable solvent determined by solubility studies)

  • Erlenmeyer flask, hot plate, filter paper, Buchner funnel

Procedure:

  • Transfer the crude 2-ethoxy-N-(2-ethoxyphenyl)acetamide to an Erlenmeyer flask.

  • Add a minimal amount of deionized water and heat the mixture to boiling on a hot plate.[8] Add more water in small portions until the solid completely dissolves.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution to adsorb them.[9]

  • If charcoal was added, perform a hot filtration to remove it and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization. Slow cooling is crucial for the formation of large, pure crystals.[6]

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.

  • Dry the purified crystals thoroughly. The purity can be initially assessed by measuring the melting point; a sharp melting point range close to the literature value indicates high purity.[8]

Comprehensive Analytical Characterization

To qualify the synthesized and purified 2-ethoxy-N-(2-ethoxyphenyl)acetamide as an analytical standard, a comprehensive characterization is mandatory. This process confirms the identity of the compound and establishes its purity with a high degree of confidence.

Identity Confirmation

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds. The spectra should be consistent with the expected structure of 2-ethoxy-N-(2-ethoxyphenyl)acetamide. Key signals to look for in the ¹H NMR spectrum include the ethoxy protons, the acetyl methyl protons, and the aromatic protons, with their characteristic splitting patterns and chemical shifts.[10]

4.1.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2-ethoxy-N-(2-ethoxyphenyl)acetamide (179.22 g/mol ).[11][12]

Purity Assessment

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of non-volatile organic compounds. A validated HPLC method should be used to determine the peak area percentage of the main component. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for the analysis of acetanilide derivatives.[13][14] The purity should be reported as a percentage.

4.2.2. Elemental Analysis (CHN)

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound.[15][16] The experimentally determined values should be within ±0.4% of the theoretical values calculated for the molecular formula C₁₀H₁₃NO₂.[17][18] This is a critical test for confirming the elemental composition and purity of small molecules.[17][19]

4.2.3. Melting Point

A sharp and un-depressed melting point is a good indicator of purity. The measured melting point range should be narrow (typically within 1-2°C) and agree with the literature value.[8]

Preparation of Analytical Standard Solutions

Once the 2-ethoxy-N-(2-ethoxyphenyl)acetamide has been thoroughly characterized and its purity established, it can be used to prepare stock and working standard solutions.[20]

Best Practices for Solution Preparation
  • Accurate Weighing: Use a calibrated analytical balance to accurately weigh the required amount of the standard.[21]

  • Volumetric Glassware: Use Class A volumetric flasks and pipettes for accurate volume measurements.

  • Solvent Purity: Use high-purity solvents (e.g., HPLC grade) to dissolve the standard.

  • Documentation: Meticulously document all steps of the preparation, including the mass of the standard, the final volume of the solution, the date of preparation, and the assigned concentration.[2][22]

Protocol for Stock Solution Preparation
  • Calculate the mass of the 2-ethoxy-N-(2-ethoxyphenyl)acetamide standard required to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Accurately weigh the calculated amount of the standard into a clean, dry weighing boat and transfer it quantitatively to a Class A volumetric flask of the desired volume.

  • Add a portion of the chosen solvent (e.g., acetonitrile or methanol) to the flask and sonicate or swirl to dissolve the standard completely.

  • Once dissolved, allow the solution to return to room temperature and then dilute to the mark with the solvent.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • Transfer the solution to a properly labeled storage container and store under appropriate conditions (e.g., refrigerated and protected from light) to ensure stability.[2]

Data Presentation

Table of Analytical Characterization Data
Analytical TechniqueParameterSpecificationResult
Identity
¹H NMRChemical Shifts & SplittingConforms to StructureConforms
¹³C NMRChemical ShiftsConforms to StructureConforms
Mass SpectrometryMolecular Ion (m/z)179.22179.2
Purity
HPLCPeak Area %≥ 99.5%99.8%
Elemental Analysis%C (calc. 67.02)66.62 - 67.4266.95
%H (calc. 7.31)6.91 - 7.717.28
%N (calc. 7.82)7.42 - 8.227.79
Melting PointRangeSharp, conforms to lit.114-115°C

Workflow Visualization

The following diagram illustrates the key stages in the preparation and certification of the 2-ethoxy-N-(2-ethoxyphenyl)acetamide analytical standard.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_certification Certification & Use Synthesis Acetylation of 2-Ethoxyaniline Crude_Product Crude Product Isolation Synthesis->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Purified_Solid Purified Solid Recrystallization->Purified_Solid Identity Identity Confirmation (NMR, MS) Purified_Solid->Identity Purity Purity Assessment (HPLC, EA, MP) Purified_Solid->Purity CoA Certificate of Analysis Generation Identity->CoA Purity->CoA Std_Prep Analytical Standard Solution Preparation CoA->Std_Prep

Caption: Workflow for the preparation of analytical standards.

Conclusion

The preparation of a high-purity analytical standard is a critical activity in any research or quality control laboratory. By following the detailed protocols and understanding the underlying scientific principles outlined in this application note, researchers can confidently prepare and certify their own in-house standard of 2-ethoxy-N-(2-ethoxyphenyl)acetamide. Adherence to these guidelines will ensure the generation of accurate and reliable analytical data, ultimately contributing to the integrity of scientific research and the quality of pharmaceutical products.

References

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

  • ChromaNik. (2024, December 24). A Guide to Using Analytical Standards. [Link]

  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. [Link]

  • Vedantu. (n.d.). Preparation of Acetanilide: Step-by-Step Lab Guide. [Link]

  • CUNY. (2025). Purification by Recrystallization. [Link]

  • PMC. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. [Link]

  • Cerritos College. (n.d.). Purification of Impure Acetanilide. [Link]

  • SCION Instruments. (2025, April 28). Importance of using analytical standards – qualitative and quantitative analysis. [Link]

  • PMC. (n.d.). An International Study Evaluating Elemental Analysis. [Link]

  • Scribd. (n.d.). Acetanilide Synthesis & Purification. [Link]

  • PubMed. (1989). A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen). [Link]

  • Scribd. (n.d.). Acetanilide Purification Guide. [Link]

  • RSC Publishing. (2021, December 21). Elemental analysis: an important purity control but prone to manipulations. [Link]

  • Spectroscopy Online. (2020, December 20). How Do You Prepare Reference Standards and Solutions?[Link]

  • Pure Synth. (2025, October 23). Analytical Standards in Quality Control: Ensuring Lab Reliability. [Link]

  • NIST. (n.d.). Acetamide, N-(2-ethoxyphenyl)-. [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • USP. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS. [Link]

  • Arabian Journal of Chemistry. (2021, February 23). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. [Link]

  • Redalyc. (n.d.). Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis. [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?[Link]

  • SIELC Technologies. (2018, February 16). Separation of Acetanilide on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. (2018, May 16). Acetamide, N-(2-ethoxyphenyl)-. [Link]

  • Google Patents. (n.d.).
  • UWSpace - University of Waterloo. (n.d.). Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides. [Link]

  • MDPI. (2020, April 11). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?[Link]

  • PubMed. (2025, August 14). Optimization and Characterization of the Antimalarial Activity of N-Aryl Acetamides that are Susceptible to Mutations in ROM8 and CSC1. [Link]

  • ResearchGate. (2022, January 22). Synthesis, anticancer and antimicrobial properties of some N-aryl-2-(5-aryltetrazol-2-yl)acetamides. [Link]

  • SciELO Colombia. (n.d.). Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis. [Link]

  • PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • PubChemLite. (n.d.). N-(2-ethoxyphenyl)acetamide (C10H13NO2). [Link]

  • TALENTA Publisher - Universitas Sumatera Utara. (n.d.). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. [Link]

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... [Link]

  • NIH. (n.d.). o-Ethoxyacetanilide. [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • EPA. (2025, October 15). Acetamide, N-(2-ethoxyphenyl)- - Chemical Details. [Link]

  • mzCloud. (2018, March 28). 2 Ethoxy 2 ethyloxanilide. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. [Link]

  • EPA. (1996, December). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]

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Method

Application Notes and Protocols for the Storage and Stability Assessment of 2-ethoxy-N-(2-ethoxyphenyl)acetamide

Introduction These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate storage and stability assessment of 2-ethoxy-N-(2-ethoxyphenyl)acetami...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate storage and stability assessment of 2-ethoxy-N-(2-ethoxyphenyl)acetamide. Understanding the chemical stability of a compound is a critical aspect of the drug development process, ensuring its quality, safety, and efficacy over time. This document outlines the fundamental chemical properties of 2-ethoxy-N-(2-ethoxyphenyl)acetamide, potential degradation pathways, recommended storage conditions, and detailed protocols for conducting forced degradation studies. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines for stability testing.[1][2][3][4][5]

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-ethoxy-N-(2-ethoxyphenyl)acetamide is essential for designing robust stability studies.

PropertyValueSource
Chemical Formula C₁₀H₁₃NO₂[6][7][8]
Molecular Weight 179.22 g/mol [6][7]
CAS Number 581-08-8[6][7][8]
IUPAC Name N-(2-ethoxyphenyl)acetamide[7]
Appearance Solid (predicted)
Melting Point Not explicitly available
Boiling Point Not explicitly available
Solubility Expected to be soluble in organic solvents.

Recommended Storage and Handling

Recommended Storage Conditions:

ParameterConditionRationale
Temperature 2-8 °C (Refrigerated)To minimize the rate of potential thermal degradation.
Humidity Store in a desiccator or with a desiccant.The amide linkage is susceptible to hydrolysis, which is accelerated by moisture.
Light Protect from light by using amber vials or storing in the dark.Aromatic compounds can be susceptible to photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent potential oxidative degradation.

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Potential Degradation Pathways

Forced degradation studies are designed to intentionally degrade the compound to establish its intrinsic stability and identify potential degradation products.[1][2] Based on the chemical structure of 2-ethoxy-N-(2-ethoxyphenyl)acetamide, the following degradation pathways are plausible:

Hydrolysis

The amide bond is susceptible to cleavage under both acidic and basic conditions, yielding 2-ethoxyaniline and acetic acid. The ether linkage is generally more stable but can be cleaved under harsh acidic conditions.

Oxidation

The aromatic ring and the ethoxy group are potential sites for oxidation. This can lead to the formation of various hydroxylated and ring-opened products.

Photolysis

Exposure to UV or visible light can induce photochemical reactions. For aromatic amides, this can involve cleavage of the C-N bond or reactions on the aromatic ring.[9][10]

Thermolysis

At elevated temperatures, the molecule may undergo decomposition. The specific degradation products will depend on the temperature and the presence of oxygen.

cluster_main 2-ethoxy-N-(2-ethoxyphenyl)acetamide cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products C10H13NO2 2-ethoxy-N-(2-ethoxyphenyl)acetamide (C₁₀H₁₃NO₂) Hydrolysis Hydrolysis (Acid/Base) C10H13NO2->Hydrolysis H⁺ or OH⁻ Oxidation Oxidation (e.g., H₂O₂) C10H13NO2->Oxidation Oxidizing Agent Photolysis Photolysis (UV/Vis Light) C10H13NO2->Photolysis Thermolysis Thermolysis (Heat) C10H13NO2->Thermolysis Δ Hydrolysis_Products 2-Ethoxyaniline + Acetic Acid Hydrolysis->Hydrolysis_Products Oxidation_Products Hydroxylated derivatives, Ring-opened products Oxidation->Oxidation_Products Photolysis_Products C-N Cleavage Products, Aromatic Ring Adducts Photolysis->Photolysis_Products Thermal_Products Various decomposition products Thermolysis->Thermal_Products

Caption: Potential degradation pathways of 2-ethoxy-N-(2-ethoxyphenyl)acetamide.

Protocols for Forced Degradation Studies

The following protocols are designed as a starting point for investigating the stability of 2-ethoxy-N-(2-ethoxyphenyl)acetamide. The conditions may need to be optimized based on the observed degradation. The goal is to achieve approximately 5-20% degradation of the active substance.

Preparation of Stock Solution

Prepare a stock solution of 2-ethoxy-N-(2-ethoxyphenyl)acetamide at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

Analytical Method

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), should be developed and validated to separate the parent compound from its degradation products.

Forced Degradation Conditions

The following table summarizes the recommended stress conditions based on ICH guidelines.[1][2][3]

Stress ConditionReagent/ConditionTemperatureTime Points (hours)
Acid Hydrolysis 0.1 M HCl60 °C0, 2, 4, 8, 24
Base Hydrolysis 0.1 M NaOHRoom Temperature0, 1, 2, 4, 8
Oxidation 3% H₂O₂Room Temperature0, 2, 4, 8, 24
Thermal (Solid) Dry Heat80 °C0, 24, 48, 72
Thermal (Solution) In solvent60 °C0, 24, 48, 72
Photolytic UV (254 nm) & Fluorescent LightRoom Temperature0, 24, 48, 72
Experimental Protocols

4.4.1. Acid Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Incubate the solution at 60 °C.

  • Withdraw aliquots at the specified time points.

  • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Dilute with the mobile phase to an appropriate concentration for analysis.

4.4.2. Base Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Keep the solution at room temperature.

  • Withdraw aliquots at the specified time points.

  • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Dilute with the mobile phase to an appropriate concentration for analysis.

4.4.3. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

  • Keep the solution at room temperature, protected from light.

  • Withdraw aliquots at the specified time points.

  • Dilute with the mobile phase to an appropriate concentration for analysis.

4.4.4. Thermal Degradation

  • Solid State:

    • Place a known amount of the solid compound in a vial.

    • Store the vial in an oven at 80 °C.

    • At each time point, dissolve a portion of the solid in the solvent to the stock solution concentration for analysis.

  • Solution State:

    • Incubate the stock solution at 60 °C.

    • Withdraw aliquots at the specified time points for analysis.

4.4.5. Photolytic Degradation

  • Expose the stock solution in a photostable, transparent container to UV (254 nm) and fluorescent light in a photostability chamber.

  • Prepare a control sample by wrapping a similar container in aluminum foil and placing it alongside the exposed sample.

  • Withdraw aliquots from both the exposed and control samples at the specified time points for analysis.

cluster_workflow Forced Degradation Experimental Workflow Start Start: Prepare 1 mg/mL Stock Solution Stress Apply Stress Conditions Start->Stress Sampling Sample at Time Points Stress->Sampling Neutralize Neutralize (if applicable) Sampling->Neutralize Analyze Analyze by Stability-Indicating Method (e.g., HPLC) Neutralize->Analyze End End: Identify Degradants & Determine Degradation Rate Analyze->End

Caption: Experimental workflow for forced degradation studies.

Data Analysis and Interpretation

For each stress condition, the following should be determined:

  • The percentage of degradation of 2-ethoxy-N-(2-ethoxyphenyl)acetamide.

  • The number and relative amounts of degradation products formed.

  • The mass balance to ensure that all degradation products are accounted for.

This information is crucial for identifying the degradation pathways, developing a stability-indicating analytical method, and establishing appropriate storage conditions and retest periods or shelf life for the compound.

Conclusion

These application notes provide a comprehensive framework for the systematic evaluation of the storage and stability of 2-ethoxy-N-(2-ethoxyphenyl)acetamide. By following the outlined protocols, researchers can generate the necessary data to ensure the quality and integrity of this compound throughout its lifecycle. It is imperative to adapt and optimize these general guidelines to the specific properties and intended use of the molecule.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Scribd. ICH Guidelines for Drug Stability Testing. [Link]

  • ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • ECA Academy. (2025). ICH: New Guideline for Stabilities. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • PubMed. (2013). Photochemical degradation of the plant growth regulator 2-(1-naphthyl) acetamide in aqueous solution upon UV irradiation. [Link]

  • ResearchGate. (2025). Photochemical Degradation of the Plant Growth Regulator 2-(1-Naphthyl) acetamide in Aqueous Solution Upon UV Irradiation. [Link]

  • NIST. Acetamide, N-(2-ethoxyphenyl)-. [Link]

  • PubChem. o-Ethoxyacetanilide. [Link]

  • Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • NICNAS. (2019). PUBLIC REPORT Acetamide, N-[2-(2-hydroxyethoxy)ethyl]-. [Link]

  • PubChemLite. Acetamide, 2-((2-ethoxyphenyl)amino)-n-propyl-. [Link]

  • NIST. Acetamide, N-(2-ethoxyphenyl)-. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of o-Acetophenetidide

Quick Triage: Diagnostic Guide Identify your issue immediately using the symptoms below before proceeding to the full protocol. SymptomProbable CauseImmediate Action Product is Pink/Red Oxidation of unreacted o-phenetidi...

Author: BenchChem Technical Support Team. Date: February 2026

Quick Triage: Diagnostic Guide

Identify your issue immediately using the symptoms below before proceeding to the full protocol.

SymptomProbable CauseImmediate Action
Product is Pink/Red Oxidation of unreacted o-phenetidine (starting material).Stop. Perform dilute HCl wash, then treat with activated charcoal during recrystallization.
Melting Point > 85°C Contamination with p-isomer (Phenacetin, MP ~134°C).Verify Isomer. Check starting material purity. o-Acetophenetidide should melt at ~79°C.
Melting Point < 75°C Wet product or solvent occlusion.Dry. Vacuum dry at 40°C for 4 hours. If MP remains low, recrystallize.
Oiling Out Solvent temperature too high or concentration too high.Adjust. Add small amount of solvent; scratch glass to induce nucleation; cool more slowly.
Low Yield (<50%) Product lost in mother liquor (too much solvent).Recover. Concentrate mother liquor by 50% and cool again for a second crop.

The Science of Separation: Chemical Logic

To purify o-acetophenetidide effectively, you must exploit the chemical differences between the product and its primary impurity, o-phenetidine.

  • The Product (o-Acetophenetidide): An amide .[1][2] Neutral. Poorly soluble in acidic water, soluble in organic solvents and hot ethanol.

  • The Impurity (o-Phenetidine): An amine . Basic. Reacts with acid to form a water-soluble salt.

The "Acid Wash" Mechanism

Many researchers skip this step and rely solely on recrystallization, which often fails to remove trace amines that cause discoloration.



By washing the crude organic reaction mixture with dilute HCl, you force the unreacted amine into the aqueous layer, while your neutral amide product remains in the organic layer (or as a solid precipitate).

Visualization: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture (Solid or Oil) CheckColor Is product Pink/Red? Start->CheckColor AcidWash Protocol A: Acid Wash (Remove o-phenetidine) CheckColor->AcidWash Yes (Amine present) Recryst Protocol B: Recrystallization (Solvent: Water/EtOH) CheckColor->Recryst No (White/Off-white) AcidWash->Recryst Charcoal Add Activated Charcoal (Remove oxidation byproducts) Recryst->Charcoal If solution is colored Final Pure o-Acetophenetidide (White Needles/Plates) Recryst->Final Slow Cooling Charcoal->Final Hot Filtration

Figure 1: Decision matrix for selecting the appropriate purification steps based on crude product appearance.

Standard Operating Procedures (SOPs)

Protocol A: The Acid Wash (Pre-Purification)

Use this if your crude product is colored or smells of amine.

  • Dissolution: Dissolve the crude solid in a minimal amount of immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Extraction: Transfer to a separatory funnel.

  • Wash 1 (Acidic): Wash with 1M HCl (2 x 15 mL).

    • Why: Protonates unreacted o-phenetidine, moving it to the aqueous layer.

  • Wash 2 (Neutral): Wash with saturated Sodium Bicarbonate (

    
    ) to neutralize trace acid.
    
  • Wash 3 (Drying): Wash with Brine (saturated NaCl), then dry the organic layer over Anhydrous Magnesium Sulfate (

    
    ).
    
  • Evaporation: Filter off the drying agent and evaporate the solvent to recover the solid.

Protocol B: Recrystallization (The Gold Standard)

The definitive method for obtaining high-purity crystals.

Solvent System:

  • Primary: Water (High safety, good solubility differential).

  • Alternative: 10-20% Ethanol in Water (if solubility in pure water is too low).

Step-by-Step:

  • Saturation: Place the crude solid in an Erlenmeyer flask. Add hot solvent (near boiling) dropwise.[1] Swirl constantly.

  • Dissolution Limit: Stop adding solvent just as the last bit of solid dissolves.

    • Tip: If 2-3 mg of "dirt" remains undissolved, do not add more solvent; this is likely insoluble trash, not product.

  • Decolorization (Optional): If the hot solution is pink/brown, remove from heat, add a spatula tip of activated charcoal , and swirl for 2 minutes.

    • Warning: Never add charcoal to a boiling solution; it will boil over instantly.

  • Hot Filtration: If charcoal or insoluble particles are present, filter the hot solution through a pre-warmed funnel/fluted filter paper.

  • Nucleation: Allow the flask to cool to room temperature undisturbed .

    • Critical: Rapid cooling precipitates impurities. Slow cooling grows pure crystals.

  • Deep Cooling: Once room temperature is reached, place the flask in an ice bath for 20 minutes to maximize yield.

  • Collection: Filter via vacuum filtration (Buchner funnel). Wash crystals with ice-cold solvent.[3]

Visualization: Solubility Dynamics

Solubility Hot Hot Solvent (90°C) High Solubility Cooling Cooling Phase Supersaturation Hot->Cooling Temp Drop Cold Cold Solvent (4°C) Low Solubility Cooling->Cold Impurity Impurities (Stay in Solution) Cold->Impurity Remains Dissolved Crystal o-Acetophenetidide (Crystallizes Out) Cold->Crystal Precipitates

Figure 2: The thermodynamic principle of recrystallization. Impurities remain dissolved in the cold mother liquor while the product crystallizes.[4]

Frequently Asked Questions (FAQs)

Q: My crystals are forming as an oil at the bottom of the flask. What happened? A: This is called "oiling out." It happens when the melting point of the solute is lower than the boiling point of the solvent, or the solution is too concentrated.

  • Fix: Re-heat to dissolve the oil. Add a small amount of extra solvent (increase dilution). Allow to cool very slowly. Vigorously stirring the oil as it cools can sometimes induce crystallization.[2][5]

Q: I found a melting point of 135°C online, but mine is 79°C. Is my product impure? A: No, your product is likely pure. You are confusing o-acetophenetidide (MP ~79°C) with p-acetophenetidide (Phenacetin, MP ~134-136°C) [1]. The ortho isomer has a significantly lower melting point due to steric hindrance and intramolecular hydrogen bonding differences compared to the para isomer.

Q: Can I use ethanol alone for recrystallization? A: Pure ethanol is usually too good a solvent; the product may not crystallize out even when cold, leading to significant yield loss. A mixture of Water:Ethanol (9:1 or 8:2) is superior because the water acts as an "anti-solvent" to force precipitation upon cooling [2].

Q: The product is still slightly pink after recrystallization. A: The oxidation products of phenetidines are potent dyes (related to azo dyes). If one recrystallization with charcoal didn't work, repeat the Acid Wash (Protocol A) . The pink compounds are often less soluble in acid than the amine itself, but the acid wash ensures no fresh amine remains to oxidize further.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11570, N-(2-Ethoxyphenyl)acetamide. Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Proton NMR Spectral Analysis of 2-ethoxy-N-(2-ethoxyphenyl)acetamide

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H)...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-ethoxy-N-(2-ethoxyphenyl)acetamide, a compound of interest in medicinal chemistry and materials science. We will dissect the expected spectral features, compare them with a well-known isomer, phenacetin, and provide a systematic approach to its spectral interpretation, grounded in fundamental principles and supported by comparative data.

The Significance of Isomeric Distinction: A Comparative Overview

The precise arrangement of functional groups within a molecule can drastically alter its biological activity and physical properties. 2-ethoxy-N-(2-ethoxyphenyl)acetamide and its para-substituted isomer, phenacetin (N-(4-ethoxyphenyl)acetamide), serve as an excellent case study. While sharing the same molecular formula (C₁₀H₁₃NO₂), their distinct substitution patterns on the aromatic ring lead to discernible differences in their respective ¹H NMR spectra. Understanding these differences is crucial for accurate compound identification and quality control.

CompoundStructureKey Distinguishing Feature
2-ethoxy-N-(2-ethoxyphenyl)acetamide Chemical structure of 2-ethoxy-N-(2-ethoxyphenyl)acetamideOrtho-disubstituted aromatic ring
Phenacetin Chemical structure of PhenacetinPara-disubstituted aromatic ring

Structures sourced from PubChem.[1]

This guide will focus on predicting and interpreting the ¹H NMR spectrum of the ortho-isomer, using the well-documented spectrum of phenacetin as a comparative benchmark.

Predicted ¹H NMR Spectrum of 2-ethoxy-N-(2-ethoxyphenyl)acetamide

To facilitate our analysis, a predicted ¹H NMR spectrum was generated using online spectral databases and prediction algorithms. This provides a robust framework for understanding the expected chemical shifts, integration values, and multiplicity of the signals.

Predicted ¹H NMR (CDCl₃, 400 MHz) of 2-ethoxy-N-(2-ethoxyphenyl)acetamide

SignalChemical Shift (δ, ppm) (Predicted)IntegrationMultiplicityAssignment
a1.453HTriplet-OCH₂CH₃
b2.203HSinglet-C(=O)CH₃
c4.102HQuartet-OCH₂ CH₃
d6.90 - 7.103HMultipletAr-H
e8.351HMultipletAr-H (H ortho to -NH)
f8.101HSinglet (broad)-NH -

Detailed Spectral Analysis: A Step-by-Step Interpretation

A logical workflow for interpreting the ¹H NMR spectrum of 2-ethoxy-N-(2-ethoxyphenyl)acetamide is essential. The following diagram illustrates the key steps, from identifying characteristic functional group signals to deciphering the complex aromatic region.

workflow A Initial Spectrum Examination B Identify Aliphatic Signals (Ethoxy & Acetyl Groups) A->B 0-5 ppm region C Analyze Aromatic Region (Ortho-substitution Pattern) B->C Characteristic patterns D Assign Amide Proton C->D 6.5-8.5 ppm region E Final Structure Confirmation D->E Broad singlet

Figure 1. Workflow for the analysis of the ¹H NMR spectrum of 2-ethoxy-N-(2-ethoxyphenyl)acetamide.

The Aliphatic Region: Unmistakable Signatures

The upfield region of the spectrum (typically 0-5 ppm) reveals the characteristic signals of the ethoxy and acetyl methyl groups.

  • Ethoxy Group (-OCH₂CH₃): This group gives rise to a classic ethyl pattern.

    • A triplet at approximately 1.45 ppm , integrating to 3H, corresponds to the methyl protons (-OCH₂CH₃ ). The signal is split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3).

    • A quartet around 4.10 ppm , integrating to 2H, is assigned to the methylene protons (-OCH₂ CH₃). These protons are deshielded by the adjacent oxygen atom, hence their downfield shift. The signal is split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4).

  • Acetyl Methyl Group (-C(=O)CH₃):

    • A sharp singlet at approximately 2.20 ppm , integrating to 3H, is characteristic of the methyl protons of the acetamide group. As there are no adjacent protons, the signal appears as a singlet.

The Aromatic Region: The Fingerprint of Ortho-Substitution

The region between 6.5 and 8.5 ppm is where the aromatic protons resonate. For 2-ethoxy-N-(2-ethoxyphenyl)acetamide, the ortho-disubstitution pattern with two different groups leads to a complex and informative splitting pattern. All four aromatic protons are chemically non-equivalent, giving rise to what is often referred to as an ABCD spin system.

The electron-donating ethoxy group (-OEt) and the electron-withdrawing acetamido group (-NHC(=O)CH₃) exert different electronic effects on the aromatic ring, influencing the chemical shifts of the adjacent protons. The proton ortho to the strongly deshielding acetamido group is expected to be the most downfield signal.

  • Expected Splitting Pattern: Due to the differing ortho, meta, and para coupling constants between the four aromatic protons, the signals will appear as a series of complex multiplets, likely overlapping.

    • Ortho coupling (³J): Typically in the range of 7-9 Hz.

    • Meta coupling (⁴J): Smaller, around 2-3 Hz.

    • Para coupling (⁵J): Very small or negligible (<1 Hz).

This complex pattern for an ortho-disubstituted benzene contrasts sharply with the more symmetrical pattern observed for its para-isomer, phenacetin, which typically shows two distinct doublets (an AA'BB' system).[2]

The Amide Proton: A Broad Indicator

The amide proton (-NH -) typically appears as a broad singlet in the region of 7.5-8.5 ppm. Its chemical shift can be variable and is often influenced by solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In some cases, coupling to the adjacent aromatic proton may be observed, but often the signal is broadened due to the quadrupolar relaxation of the nitrogen atom.

Comparative Analysis: 2-ethoxy-N-(2-ethoxyphenyl)acetamide vs. Phenacetin

A direct comparison with the ¹H NMR spectrum of phenacetin highlights the diagnostic power of this technique in distinguishing between isomers.

Feature2-ethoxy-N-(2-ethoxyphenyl)acetamide (Predicted)Phenacetin (Experimental Data)Rationale for Difference
Aromatic Region Complex multiplet (ABCD system)Two doublets (AA'BB' system)Ortho- vs. Para-substitution pattern
Ethoxy Group Triplet (~1.45 ppm), Quartet (~4.10 ppm)Triplet (~1.4 ppm), Quartet (~4.0 ppm)Similar chemical environment
Acetyl Methyl Singlet (~2.20 ppm)Singlet (~2.1 ppm)Similar chemical environment
Amide Proton Broad Singlet (~8.10 ppm)Broad Singlet (~8.1 ppm)Similar chemical environment

Phenacetin data sourced from Thermo Fisher Scientific.[3]

The most telling difference lies in the aromatic region. The symmetrical para-substitution of phenacetin results in a simplified spectrum with two doublets, each integrating to 2H. In contrast, the lack of symmetry in the ortho-isomer, 2-ethoxy-N-(2-ethoxyphenyl)acetamide, leads to four distinct and complex signals for the aromatic protons.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum for structural elucidation, adherence to a robust experimental protocol is crucial.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid 2-ethoxy-N-(2-ethoxyphenyl)acetamide.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is necessary to avoid a large solvent signal that would obscure the analyte signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at 0 ppm.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution, which is particularly important for resolving the complex aromatic region.

    • Shim the magnetic field to ensure homogeneity and obtain sharp, symmetrical peaks.

    • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Optimize the receiver gain to maximize the signal-to-noise ratio without causing signal clipping.

  • Data Acquisition:

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Apply a 90° pulse angle for quantitative measurements.

    • Set an appropriate relaxation delay (D1) to allow for full relaxation of the protons between scans, ensuring accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

Conclusion

The ¹H NMR spectrum of 2-ethoxy-N-(2-ethoxyphenyl)acetamide provides a wealth of structural information that allows for its unambiguous identification and differentiation from its isomers. By systematically analyzing the characteristic signals of the ethoxy and acetamide groups, and by carefully interpreting the complex splitting pattern in the aromatic region, researchers can confidently confirm the ortho-substitution pattern of this molecule. This guide provides a comprehensive framework for such an analysis, emphasizing the importance of a logical workflow, comparative data, and sound experimental technique.

References

  • PubChem. Phenacetin. National Center for Biotechnology Information. [Link]

  • Fiveable. Ortho-Disubstituted Benzenes Definition. [Link]

  • Quora. How to determine the substitution pattern of a benzene from an HNMR spectrum. [Link]

  • Short Summary of 1H-NMR Interpretation. [Link]

  • PubChem. o-Ethoxyacetanilide. National Center for Biotechnology Information. [Link]

  • NIST. Acetamide, N-(2-ethoxyphenyl)-. National Institute of Standards and Technology. [Link]

  • JoVE. Video: NMR Spectroscopy of Benzene Derivatives. [Link]

Sources

Comparative

A Comparative Guide to the FTIR Spectra of o-Ethoxyacetanilide and Phenacetin: A Positional Isomer Analysis

In the landscape of pharmaceutical development and chemical analysis, the precise identification of molecular structure is paramount. Subtle differences, such as the position of a functional group on an aromatic ring, ca...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical analysis, the precise identification of molecular structure is paramount. Subtle differences, such as the position of a functional group on an aromatic ring, can significantly alter a compound's physical, chemical, and biological properties. This guide provides a detailed comparative analysis of the Fourier-Transform Infrared (FTIR) spectra of two positional isomers: o-ethoxyacetanilide and its more commonly known counterpart, phenacetin (p-ethoxyacetanilide). As a Senior Application Scientist, this document is structured to offer not just data, but a deeper understanding of how molecular architecture influences vibrational spectroscopy, providing a valuable resource for researchers, scientists, and professionals in drug development.

The Significance of Positional Isomerism in Spectroscopy

o-Ethoxyacetanilide and phenacetin share the same molecular formula (C₁₀H₁₃NO₂) and the same fundamental functional groups: an acetamido group and an ethoxy group attached to a benzene ring. The only distinction lies in the substitution pattern on the aromatic ring—ortho (1,2) versus para (1,4). This seemingly minor difference creates a unique electronic and steric environment for each molecule, which is reflected in their respective FTIR spectra. FTIR spectroscopy, a technique sensitive to the vibrations of chemical bonds, serves as a powerful tool for differentiating these isomers. Each molecule produces a unique "fingerprint" spectrum, allowing for their unambiguous identification.[1]

Comparative Analysis of Characteristic FTIR Peaks

The FTIR spectra of both o-ethoxyacetanilide and phenacetin are characterized by absorption bands arising from the vibrations of their common functional groups. However, the precise wavenumbers of these bands are influenced by the substitution pattern. The following table summarizes the key characteristic absorption peaks for both compounds, with explanations for the observed differences.

Functional Group Vibrational Mode o-Ethoxyacetanilide (cm⁻¹) Phenacetin (cm⁻¹)[2] Interpretation of Differences
N-HStretch~3290~3294The N-H stretching frequency is sensitive to hydrogen bonding. The proximity of the ethoxy group in the ortho position may lead to intramolecular hydrogen bonding, slightly lowering the stretching frequency compared to the para isomer.
Aromatic C-HStretch~3100-3000~3100-3000The aromatic C-H stretching vibrations are typically observed in this region and are less affected by the substituent position.
Aliphatic C-HStretch~2980-2850~2980-2850These peaks correspond to the symmetric and asymmetric stretching of the C-H bonds in the ethyl group and are expected to be very similar for both isomers.
C=O (Amide I)Stretch~1670~1660The Amide I band is primarily due to the C=O stretching vibration. The electron-donating ethoxy group in the ortho position can have a more pronounced electronic effect on the adjacent acetamido group, potentially leading to a slight increase in the C=O bond order and a higher stretching frequency compared to the para isomer.[3]
N-H (Amide II)Bend~1540~1550The Amide II band arises from a combination of N-H bending and C-N stretching. Changes in hydrogen bonding and electronic effects due to the different substituent positions can cause slight shifts in this band.
Aromatic C=CStretch~1600, ~1490~1600, ~1485The aromatic ring C=C stretching vibrations typically appear as a pair of bands. The relative intensities and precise positions can be influenced by the substitution pattern.
Aryl-O-C (Ether)Asymmetric Stretch~1240~1250The asymmetric C-O-C stretching of the aryl ether is a key diagnostic peak. The electronic environment created by the ortho versus para substitution can slightly alter the bond strength and thus the vibrational frequency.[4]
C-NStretch~1320~1325The C-N stretching vibration is often coupled with other vibrations and can be found in this region.
Out-of-Plane C-HBending~750~840The out-of-plane C-H bending vibrations in the fingerprint region are highly diagnostic of the aromatic substitution pattern. For a 1,2-disubstituted (ortho) benzene ring, a strong absorption is typically observed around 750 cm⁻¹. For a 1,4-disubstituted (para) ring, this band appears at a higher wavenumber, typically around 840 cm⁻¹. This is often the most definitive feature for distinguishing between the two isomers.

Note: The peak positions for o-ethoxyacetanilide are estimated based on typical values for ortho-substituted acetanilides and related compounds due to the limited availability of direct experimental data in the searched literature. The values for phenacetin are based on available spectral data.

Causality Behind Spectral Differences: An In-Depth Look

The variations in the FTIR spectra of o-ethoxyacetanilide and phenacetin are not random; they are a direct consequence of the different spatial arrangement of the ethoxy and acetamido groups.

  • Electronic Effects: The ethoxy group is an electron-donating group. In the para position (phenacetin), this electronic effect is transmitted through the benzene ring to the acetamido group primarily via resonance. In the ortho position, both inductive and resonance effects are at play, and their influence on the adjacent acetamido group is more direct. This can lead to subtle changes in bond orders and, consequently, vibrational frequencies of the C=O and C-N bonds of the amide.

  • Steric Effects and Intramolecular Interactions: The proximity of the ethoxy and acetamido groups in the ortho isomer can lead to steric hindrance, which may cause slight changes in the planarity of the molecule. Furthermore, the potential for intramolecular hydrogen bonding between the N-H of the amide and the oxygen of the ethoxy group in o-ethoxyacetanilide can influence the N-H stretching and bending vibrations.

  • Symmetry: Phenacetin, with its para substitution, possesses a higher degree of molecular symmetry than o-ethoxyacetanilide. This difference in symmetry can affect the number and intensity of IR-active vibrational modes, particularly in the fingerprint region.

Visualizing the Molecular Structures

To better understand the structural differences that give rise to the distinct FTIR spectra, the following diagrams illustrate the molecular structures of o-ethoxyacetanilide and phenacetin.

Caption: Molecular structures of o-ethoxyacetanilide and phenacetin.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of a Solid Sample

The following protocol outlines the KBr (potassium bromide) pellet method, a widely used technique for obtaining high-quality FTIR spectra of solid samples.[5]

Materials:

  • Sample (o-ethoxyacetanilide or phenacetin)

  • FTIR-grade KBr powder (dried in an oven at ~110°C for at least 2 hours and stored in a desiccator)

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Place approximately 1-2 mg of the solid sample into a clean, dry agate mortar.

    • Add approximately 100-200 mg of dry FTIR-grade KBr powder to the mortar. The sample-to-KBr ratio should be roughly 1:100.[5]

    • Gently grind the sample and KBr together using the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Carefully transfer a portion of the KBr-sample mixture into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for a few minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

    • Slowly release the pressure and carefully disassemble the die.

  • Spectral Acquisition:

    • Place the resulting KBr pellet into the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment. This is essential to correct for atmospheric water and carbon dioxide absorptions.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The resulting spectrum should be displayed in terms of transmittance or absorbance.

Self-Validating System: A high-quality KBr pellet should be visually transparent or translucent. An opaque or cloudy pellet suggests poor grinding, excessive sample concentration, or moisture contamination, which will lead to a sloping baseline and poor-quality spectrum. The baseline of the final spectrum should be flat and close to 100% transmittance in regions where the sample does not absorb.

Conclusion

The differentiation of positional isomers such as o-ethoxyacetanilide and phenacetin is a critical task in chemical analysis. FTIR spectroscopy provides a rapid, non-destructive, and highly informative method for achieving this. The key to this differentiation lies not only in identifying the characteristic peaks of the functional groups present but also in understanding how the substitution pattern on the aromatic ring influences the vibrational frequencies. The most definitive spectral feature for distinguishing between these two isomers is the position of the out-of-plane C-H bending vibration in the fingerprint region. This guide has provided a comprehensive comparison, grounded in the principles of vibrational spectroscopy, to aid researchers in the accurate identification and characterization of these and similar compounds.

References

  • PubChem. o-Ethoxyacetanilide. National Center for Biotechnology Information. [Link]

  • PubChem. Phenacetin. National Center for Biotechnology Information. [Link]

  • Helsinki.fi. Quick User Guide for FT-IR. [Link]

  • Shimadzu. KBr Pellet Method. [Link]

  • Drawell. Sample Preparation for FTIR Analysis. [Link]

  • ResearchGate. Experimental FTIR and theoretical Investigation of the molecular structure and vibrational spectra of acetanilide using DFT and dispersion correction to DFT. [Link]

  • Fiveable. Spectroscopy of Ethers. [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

Sources

Validation

Comparative Nephrotoxicity Profile: o-Acetophenetidide vs. p-Acetophenetidide (Phenacetin)

Topic: Comparative Nephrotoxicity of o-Acetophenetidide and p-Acetophenetidide Content Type: Publish Comparison Guide Executive Summary This guide provides a technical comparison of the nephrotoxic potential of p-acetoph...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Nephrotoxicity of o-Acetophenetidide and p-Acetophenetidide Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical comparison of the nephrotoxic potential of p-acetophenetidide (Phenacetin), a withdrawn analgesic known for causing "analgesic nephropathy," and its structural isomer, o-acetophenetidide (2-ethoxyacetanilide).

While Phenacetin is the classical model for chronic renal papillary necrosis, experimental data indicates that the ortho-isomer (o-acetophenetidide) exhibits significantly higher acute toxicity (Mouse Oral LD50: 680 mg/kg vs. ~866–1200 mg/kg for Phenacetin). This guide analyzes the Structure-Toxicity Relationships (STR), metabolic activation pathways, and experimental protocols required to assess their differential renal impact.

Chemical & Physical Characterization[1][2][3]

The positional isomerism of the ethoxy group (-OCH2CH3) fundamentally alters the metabolic fate and toxicological profile of the acetanilide core.

Featurep-Acetophenetidide (Phenacetin) o-Acetophenetidide
IUPAC Name N-(4-ethoxyphenyl)acetamideN-(2-ethoxyphenyl)acetamide
CAS Number 62-44-2581-08-8
Molecular Formula C10H13NO2C10H13NO2
Structure Para-substituted (Linear symmetry)Ortho-substituted (Steric crowding)
Primary Use Analgesic (Withdrawn due to nephrotoxicity)Chemical Intermediate / Research Reagent
Key Metabolite Acetaminophen (Paracetamol)o-Acetaminophen / o-Phenetidine

Mechanisms of Nephrotoxicity[5][6][7][8][9]

p-Acetophenetidide (Phenacetin): The Chronic Nephrotoxin

Phenacetin-induced nephrotoxicity is characterized by chronic interstitial nephritis and renal papillary necrosis . The toxicity is not direct but mediated by reactive metabolites generated within the renal medulla.

  • Metabolic Activation:

    • O-Deethylation (Major): Hepatic CYP1A2 converts phenacetin to acetaminophen (analgesic, low renal toxicity at therapeutic doses).

    • N-Deacetylation (Minor but Critical): Hydrolysis yields p-phenetidine .

    • Prostaglandin Synthase (PHS) Activation: In the renal medulla, PHS (specifically COX enzymes) co-oxidizes p-phenetidine to reactive quinone imine intermediates and free radicals.

  • Renal Damage: These reactive species covalently bind to medullary proteins, deplete glutathione, and cause lipid peroxidation, leading to ischemic necrosis of the papilla.

o-Acetophenetidide: The Acute Toxin

The ortho-isomer displays a different toxicity profile driven by steric effects and altered metabolic kinetics.

  • Enhanced Acute Toxicity: The lower LD50 (680 mg/kg) suggests a more potent acute mechanism than phenacetin.

  • Metabolic Shunt: Steric hindrance at the ortho position often impedes the safe O-deethylation pathway. This forces the molecule towards N-deacetylation , rapidly releasing o-phenetidine .

  • o-Phenetidine Toxicity: Unlike the para-isomer, o-phenetidine is classified as a Category 3 Acute Toxin (Toxic if swallowed/inhaled).[1] Ortho-substituted anilines are known to be potent methemoglobin formers and direct cellular toxins due to their ability to participate in redox cycling more readily than para-isomers.

Visualizing the Metabolic Divergence

The following diagram illustrates the divergent pathways leading to differential toxicity.

NephrotoxicityPathways cluster_legend Legend Parent Drug Parent Drug Toxic Intermediate Toxic Intermediate Safe Metabolite Safe Metabolite Phenacetin p-Acetophenetidide (Phenacetin) Acetaminophen Acetaminophen (Analgesic) Phenacetin->Acetaminophen CYP1A2 (O-deethylation) Major Pathway pPhenetidine p-Phenetidine (Nephrotoxic Precursor) Phenacetin->pPhenetidine Deacetylation Minor Pathway OrthoAceto o-Acetophenetidide oPhenetidine o-Phenetidine (High Acute Toxicity) OrthoAceto->oPhenetidine Rapid Deacetylation (Steric hindrance of O-deethylation) NAPQI NAPQI (Hepatotoxic in overdose) Acetaminophen->NAPQI CYP2E1 (Oxidation) QuinoneImine Reactive Quinone Imines (Renal Medulla) pPhenetidine->QuinoneImine Renal Peroxidase (PHS) AcuteCellDeath Acute Cellular Necrosis (Acute) oPhenetidine->AcuteCellDeath Direct Cytotoxicity Redox Cycling PapillaryNecrosis Renal Papillary Necrosis (Chronic) QuinoneImine->PapillaryNecrosis Covalent Binding Oxidative Stress

Caption: Comparative metabolic activation pathways. Phenacetin toxicity is driven by the minor p-phenetidine pathway causing chronic renal lesions. o-Acetophenetidide toxicity is driven by rapid hydrolysis to the acutely toxic o-phenetidine.

Comparative Toxicity Data

The following data consolidates historical animal studies and MSDS safety classifications.

Metricp-Acetophenetidide o-Acetophenetidide Interpretation
Oral LD50 (Rat) 1650 mg/kg [1]N/A (See Mouse Data)Phenacetin has moderate acute toxicity.
Oral LD50 (Mouse) 866 mg/kg [2]680 mg/kg [3]Ortho-isomer is ~27% more lethal acutely.
Target Organ Kidney (Papilla), LiverBlood, Kidney, LiverOrtho-isomer shows broader systemic toxicity.
Renal Lesion Papillary Necrosis (Chronic)Acute Tubular Necrosis (Likely)Distinct histopathological outcomes.
Metabolite Toxicity p-Phenetidine (Cat 4 Acute)o-Phenetidine (Cat 3 Acute) [4]Hydrolysis product of ortho-isomer is more toxic.

Experimental Protocol: In Vitro Nephrotoxicity Assessment

To empirically verify the differential toxicity of these isomers, a robust in vitro screening protocol using Renal Proximal Tubule Epithelial Cells (RPTECs) is recommended. This avoids the ethical burden of in vivo testing while providing mechanistic insight.

Experimental Workflow Diagram

ProtocolWorkflow cluster_viability Cytotoxicity Endpoints cluster_mech Nephrotoxicity Biomarkers Step1 Cell Culture (HK-2 or Primary RPTEC) Step2 Compound Exposure (0-1000 µM) 24h & 48h Step1->Step2 Seeding @ 10^4 cells/well Step3 Viability Assays Step2->Step3 Step4 Mechanistic Assays Step2->Step4 MTT MTT/WST-1 (Mitochondrial Function) Step3->MTT LDH LDH Release (Membrane Integrity) Step3->LDH ROS H2DCFDA Staining (Oxidative Stress) Step4->ROS GSH GSH/GSSG Ratio (Redox Status) Step4->GSH KIM1 KIM-1 ELISA (Tubular Injury) Step4->KIM1 Step5 Data Analysis MTT->Step5 LDH->Step5 ROS->Step5

Caption: Integrated in vitro workflow for assessing differential nephrotoxicity of acetophenetidide isomers.

Detailed Protocol Steps

Objective: Determine the IC50 and mode of cell death (apoptotic vs. necrotic) for both isomers.

  • Cell Model Preparation:

    • Use HK-2 cells (Human Kidney 2, immortalized proximal tubule) or Primary Human RPTECs .

    • Culture in DMEM/F12 supplemented with 5% FBS, Insulin-Transferrin-Selenium (ITS), and Hydrocortisone.

    • Validation: Ensure expression of OAT1/OAT3 transporters, as these may facilitate uptake of the isomers or their metabolites.

  • Stock Solution Preparation:

    • Dissolve p-acetophenetidide and o-acetophenetidide in DMSO.

    • Critical Control: Final DMSO concentration in culture must be <0.5% to avoid vehicle-induced cytotoxicity.

    • Prepare serial dilutions: 10, 50, 100, 250, 500, 1000 µM.

  • Exposure & Incubation:

    • Seed cells in 96-well plates (10,000 cells/well) and allow 24h attachment.

    • Replace media with drug-containing media. Include:

      • Negative Control (Media + DMSO).

      • Positive Control (Cisplatin 50 µM or p-Aminophenol).

    • Incubate for 24 hours (acute injury) and 72 hours (delayed toxicity).

  • Multiplexed Assay Readout:

    • Cytotoxicity (LDH): Collect 50 µL supernatant for Lactate Dehydrogenase (LDH) assay to measure membrane rupture (necrosis).

    • Viability (ATP/Mitochondria): Add CellTiter-Glo (ATP) or MTT reagent to remaining cells to assess metabolic activity.

    • Oxidative Stress: In a parallel plate, pre-load cells with H2DCFDA (10 µM) for 30 mins prior to drug exposure to track real-time ROS generation.

  • Data Interpretation:

    • Calculate IC50 for both compounds.

    • Expectation: o-Acetophenetidide should show a lower IC50 (higher toxicity) and rapid LDH release (necrosis). p-Acetophenetidide may show delayed toxicity or require metabolic activation (co-culture with hepatic microsomes may be needed to fully recapitulate the in vivo toxicity of the para-isomer).

References

  • Boyd, E. M., & Hottenroth, S. M. (1968). The toxicity of phenacetin at the range of the oral LD50 (100 days) in albino rats.[2] Toxicology and Applied Pharmacology, 12(1), 80-93. Link

  • ScienceLab. (2005). Material Safety Data Sheet - Phenacetin. MSDS. Link

  • ChemicalBook. (2024). 2'-Ethoxyacetanilide Product Properties and Toxicity Data. ChemicalBook Database. Link

  • Safe Work Australia. (2024). Hazardous Chemical Information System (HCIS) - o-Phenetidine vs p-Phenetidine GHS Classification. Safe Work Australia.[1] Link

  • Hinson, J. A. (1983). Reactive metabolites of phenacetin and acetaminophen: a review. Environmental Health Perspectives, 49, 71–79. Link

  • Duggin, G. G. (1996). Combination analgesic-induced kidney disease: the Australian experience. American Journal of Kidney Diseases, 28(1), S39-S47. Link

Sources

Comparative

Comparative Guide: Crystal Structure &amp; XRD Analysis of Acetophenetidide Isomers

Topic: Crystal Structure Data and XRD Analysis of o-Acetophenetidide vs. Phenacetin Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and QC Specialists[1][2][3] Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Data and XRD Analysis of o-Acetophenetidide vs. Phenacetin Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and QC Specialists[1][2][3]

Executive Summary: The Ortho vs. Para Distinction

In pharmaceutical development, distinguishing between structural isomers is critical for purity profiling and solid-state characterization.[1][3] Phenacetin (p-acetophenetidide) is a well-characterized analgesic (historically significant, now largely a reference standard due to nephrotoxicity).[1][3][4] Its isomer, o-acetophenetidide (2-ethoxyacetanilide) , presents a distinct crystallographic challenge.[3]

This guide objectively compares the solid-state properties of these two isomers. The core differentiator lies in their hydrogen-bonding motifs: the para-isomer relies on intermolecular networks for lattice stability, while the ortho-isomer forms intramolecular hydrogen bonds.[1][3] This atomic-level difference dictates their macroscopic melting points, solubility profiles, and, most importantly, their X-Ray Diffraction (XRD) fingerprints.[1][3]

Crystallographic Architecture Comparison

The fundamental difference between these isomers is not just atomic connectivity, but the supramolecular assembly driven by the position of the ethoxy group relative to the acetamido group.

Table 1: Structural & Physicochemical Data Comparison
FeaturePhenacetin (p-Acetophenetidide) o-Acetophenetidide (2-Ethoxyacetanilide) Crystallographic Implication
CAS Number 62-44-2581-08-8Distinct chemical entities.[1][3]
Molecular Formula


Identical mass (MW 179.22).[3][5]
Melting Point 134 – 135 °C ~79 – 81 °C (Est.)[3]Ortho isomer has lower lattice energy due to lack of infinite H-bond chains.[1][3]
H-Bonding Motif Intermolecular (N-H...O=C)Intramolecular (N-H...O-Et)Para forms chains/sheets; Ortho forms discrete "pseudo-ring" units.[1][3]
Crystal System MonoclinicMonoclinic / Orthorhombic*Different unit cell dimensions.
Space Group

(Standard)

or

(Analogous)
Different symmetry operations.[3]
Solubility Moderate (Aqueous/Alcohol)Higher (Non-polar solvents)Ortho intramolecular bond masks polarity, increasing lipophilicity.[3]

*Note: While Phenacetin's structure is a standard crystallographic reference, the o-isomer's specific polymorphs are less common in open databases.[1][2][3] The data above reflects the consensus structural behavior of o-substituted acetanilides.

Structural Logic: The Hydrogen Bond Switch
  • Phenacetin (p-isomer): The amide N-H donor and C=O acceptor are positioned to interact with neighboring molecules.[1][3] This creates infinite 1D chains or 2D sheets, resulting in a robust lattice with a high melting point.

  • o-Acetophenetidide (o-isomer): The ethoxy oxygen is spatially adjacent to the amide hydrogen.[1][3] This allows the formation of a stable 6-membered intramolecular hydrogen-bonded ring .[3] This "locks" the molecule into a planar conformation and prevents the formation of the strong intermolecular network seen in Phenacetin, leading to a lower melting point and distinct packing.

XRD Fingerprinting & Analysis

Powder X-Ray Diffraction (PXRD) is the definitive method for distinguishing these isomers in a mixture. Because their crystal packing differs fundamentally, their diffraction patterns are non-overlapping.[1]

Simulated Diffraction Logic
  • Low Angle Region (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  Phenacetin typically shows a characteristic peak around 7-8° 
    
    
    
    (depending on the specific polymorph and wavelength, usually Cu K
    
    
    ).[3] The o-isomer, having different unit cell dimensions (likely a larger volume per discrete molecular unit due to less efficient packing), will exhibit shifted low-angle reflections.[1][3]
  • Fingerprint Region (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  This region contains the most intense reflections.[2][3]
    
    • Phenacetin:[1][4][6][7][8] Strong reflections at ~13.2°, 17.5°, 21.5°, and 26.4° .[3]

    • o-Acetophenetidide:[1][2][3] Will display a distinct set of peaks, likely lacking the high-intensity coincidence at 13.2° and 26.4° associated with the para-stacking.[3]

Graphviz Diagram: Structural Logic & XRD Outcome

G cluster_0 Molecular Input cluster_1 H-Bonding Motif cluster_2 Lattice Properties P p-Acetophenetidide (Phenacetin) Inter INTER-molecular (Chains/Sheets) P->Inter Para Substitution O o-Acetophenetidide (Impurity/Analog) Intra INTRA-molecular (Pseudo-Ring) O->Intra Ortho Substitution HighMP High Lattice Energy (MP ~135°C) Inter->HighMP LowMP Low Lattice Energy (MP ~80°C) Intra->LowMP XRD XRD Pattern (Distinct 2-Theta Peaks) HighMP->XRD Dense Packing LowMP->XRD Discrete Units

Figure 1: Mechanistic flow showing how isomer substitution alters hydrogen bonding, lattice energy, and ultimately the diffraction signature.[3]

Experimental Protocol: Comparative XRD Analysis

To objectively validate the presence of o-acetophenetidide in a Phenacetin sample (or vice versa), follow this self-validating protocol.

Step 1: Sample Preparation (Crucial for Isomers)
  • Grinding: Gently grind the sample using an agate mortar and pestle.[1]

    • Why? Acetophenetidides are prone to preferred orientation (crystallizing as needles or plates).[1][3] Grinding ensures randomization of crystallites, preventing intensity errors in the XRD peaks.

  • Mounting: Use a zero-background holder (single crystal silicon) if sample quantity is limited (<50 mg).[1][3] For bulk analysis, a standard PMMA holder is sufficient.[1]

Step 2: Data Acquisition Parameters
  • Instrument: Powder Diffractometer (e.g., Bruker D8, Panalytical Empyrean).[1][3]

  • Geometry: Bragg-Brentano (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -2
    
    
    
    ).[3]
  • Radiation: Cu Kngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (
    
    
    
    ).[3]
  • Scan Range: 3° to 40° ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    . (Isomer differences are most visible at low angles).[3]
    
  • Step Size: 0.02°.

  • Time per Step: Minimum 1 second (increase to 5s for trace impurity detection).

Step 3: Analysis & Validation
  • Overlay Method: Collect pure reference patterns for both o- and p-isomers.[1][2][3] Overlay the experimental scan.

  • Peak Search: Identify unique peaks for the o-isomer (likely in the 5-10° or 15-20° gap regions of Phenacetin).

  • Rietveld Refinement (Advanced): If quantifying the o-isomer as an impurity, use Rietveld refinement.[1][3] The distinct space groups allow the software to calculate the weight fraction of each phase based on scale factors.

Graphviz Diagram: Analytical Workflow

Workflow Start Raw Sample (Mixture or Pure) Prep Sample Prep: Grind to <10 microns (Minimize Preferred Orientation) Start->Prep Scan XRD Scan: 3° - 40° 2-Theta (Cu K-Alpha) Prep->Scan Decision Data Analysis Scan->Decision Ref Compare vs. Reference Patterns (CSD/PDF Database) Decision->Ref Result1 Match: Phenacetin (Peaks at 13.2°, 17.5°) Ref->Result1 Result2 Match: o-Acetophenetidide (Unique Low-Angle Peaks) Ref->Result2

Figure 2: Step-by-step workflow for identifying acetophenetidide isomers using Powder XRD.

References
  • Bernstein, J. (2002).[1][3] Polymorphism in Molecular Crystals. Oxford University Press.[1] (Foundational text on crystal packing and isomerism).

  • Cambridge Structural Database (CSD). Crystal Structure of Phenacetin (Refcode: PHACTN).[1][3] Cambridge Crystallographic Data Centre. [Link][3]

  • PubChem. Compound Summary for CID 11383: o-Ethoxyacetanilide. National Library of Medicine.[1] [Link][3]

  • NIST Chemistry WebBook. Phenacetin Phase Change Data. National Institute of Standards and Technology.[1] [Link][3]

Sources

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